molecular formula C10H11ClFN B11742733 1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine

1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine

Cat. No.: B11742733
M. Wt: 199.65 g/mol
InChI Key: MVOLZLTZQFPXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine is an organic compound characterized by the presence of a cyclopropane ring attached to a methanamine group, with a 3-chloro-2-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes halogenation to form the corresponding cyclopropyl halide. This intermediate is then subjected to nucleophilic substitution with 3-chloro-2-fluoroaniline to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various cyclopropylamines.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine
  • 1-(3-Chloro-2-fluorophenyl)cyclopropylamine
  • 1-(3-Chloro-2-fluorophenyl)cyclopropanone

Uniqueness

1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropane ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

[1-(3-chloro-2-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11ClFN/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-6,13H2

InChI Key

MVOLZLTZQFPXCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C(=CC=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.